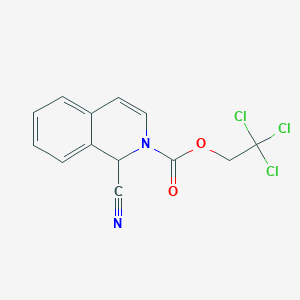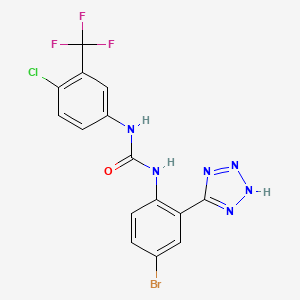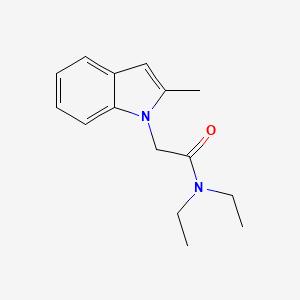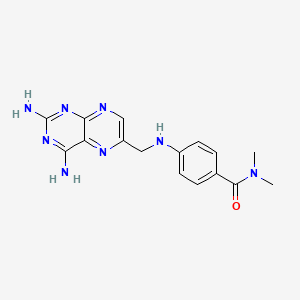
Weinbersterol disulfate B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Weinbersterol disulfate B is a sulfated tetrahydroxy steroid with a unique cyclopropane-containing side chain. It was isolated from the sponge Petrosia weinbergi and has shown antiviral activity against feline leukemia virus and HIV .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of tributylsulfoammonium betaine as a high-yielding route to organosulfates . This method allows for the installation of sulfate groups under mild conditions, making it suitable for complex molecules like Weinbersterol disulfate B.
Industrial Production Methods
Industrial production of sulfated steroids typically involves the sulfation of alcohols using reagents like Me₃NSO₃ and PySO₃ under microwave-assisted conditions . This approach ensures high conversion rates and yields, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Weinbersterol disulfate B undergoes various chemical reactions, including:
Oxidation: Conversion of thiol groups to disulfides.
Reduction: Reduction of disulfides back to thiols.
Substitution: Disulfide exchange reactions where sulfur atoms act as nucleophiles, electrophiles, and leaving groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Thiol-containing coenzymes like glutathione (GSH) in the presence of flavin-mediated enzymes.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Weinbersterol disulfate B has a wide range of scientific research applications:
Mechanism of Action
Weinbersterol disulfate B exerts its effects through several mechanisms:
Comparison with Similar Compounds
Weinbersterol disulfate B can be compared with other sulfated steroids such as:
Halistanol disulfate B: Another sulfated sterol with antiviral properties, isolated from marine sponges.
Psammaplin A disulfate: Known for its potent enzyme inhibitory activity.
Bisaprasin disulfate: Exhibits similar sulfation patterns and biological activities.
Uniqueness
This compound stands out due to its unique cyclopropane-containing side chain and its dual antiviral activity against both feline leukemia virus and HIV .
Properties
CAS No. |
134515-54-1 |
|---|---|
Molecular Formula |
C30H52O10S2 |
Molecular Weight |
636.9 g/mol |
IUPAC Name |
[(2S,3S,5S,10S,13R,16S,17R)-16-hydroxy-13-(hydroxymethyl)-10-methyl-17-[4-(2-methyl-1-propan-2-ylcyclopropyl)butan-2-yl]-2-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C30H52O10S2/c1-17(2)29(14-19(29)4)10-8-18(3)27-24(32)13-23-21-7-6-20-12-25(39-41(33,34)35)26(40-42(36,37)38)15-28(20,5)22(21)9-11-30(23,27)16-31/h17-27,31-32H,6-16H2,1-5H3,(H,33,34,35)(H,36,37,38)/t18?,19?,20-,21?,22?,23?,24-,25-,26-,27-,28-,29?,30+/m0/s1 |
InChI Key |
USJRJXMGUMEVEB-INEALCQFSA-N |
Isomeric SMILES |
CC1CC1(CCC(C)[C@H]2[C@H](CC3[C@@]2(CCC4C3CC[C@@H]5[C@@]4(C[C@@H]([C@H](C5)OS(=O)(=O)O)OS(=O)(=O)O)C)CO)O)C(C)C |
Canonical SMILES |
CC1CC1(CCC(C)C2C(CC3C2(CCC4C3CCC5C4(CC(C(C5)OS(=O)(=O)O)OS(=O)(=O)O)C)CO)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol](/img/structure/B12793336.png)
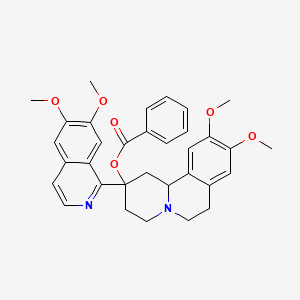

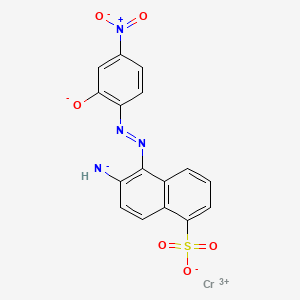




![8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12793384.png)

